![molecular formula C21H26ClN7O2 B2939327 3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920206-45-7](/img/structure/B2939327.png)

3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

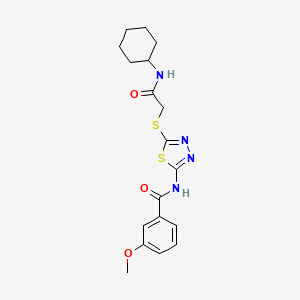

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and an ethoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

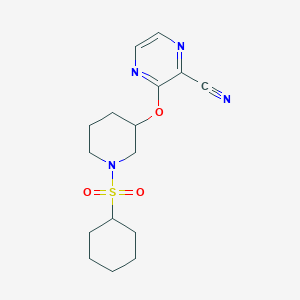

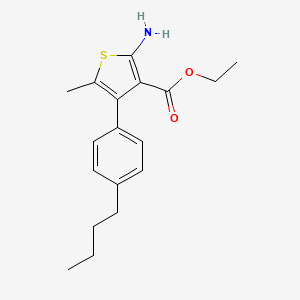

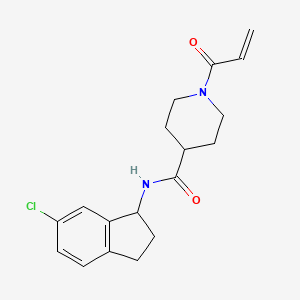

Molecular Structure Analysis

The presence of the triazole and piperazine rings in the molecule suggests that it could have a rigid and planar structure. These rings could participate in pi stacking interactions and hydrogen bonding, which could be important for its biological activity .Chemical Reactions Analysis

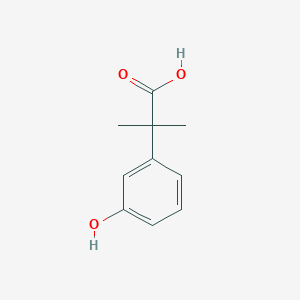

Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the triazole ring can participate in nucleophilic substitution reactions, and the piperazine ring can undergo alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the polar triazole and piperazine rings suggests that the compound could have good solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

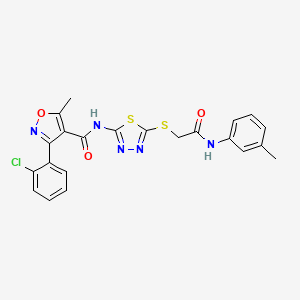

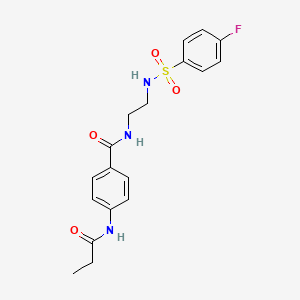

Research in this area involves the synthesis of novel compounds related to the specified chemical structure, evaluating their potential as antimicrobial, anti-inflammatory, analgesic, antihypertensive, and anti-diabetic agents. These studies highlight the chemical versatility and potential therapeutic applications of compounds derived from or related to the specified structure.

Antimicrobial and Antifungal Activities : Compounds synthesized from similar structures have been evaluated for their antimicrobial activities, demonstrating good to moderate activity against various test microorganisms, including bacteria and fungi (Bektaş et al., 2007). These findings suggest potential applications in combating microbial infections.

Anti-inflammatory and Analgesic Agents : Novel derivatives have shown significant anti-inflammatory and analgesic activities, indicating their potential in the treatment of inflammation and pain (Abu‐Hashem et al., 2020). The synthesis approach and biological evaluation of these compounds open avenues for the development of new therapeutic agents.

Antihypertensive Agents : The synthesis of certain derivatives has been directed towards evaluating their antihypertensive potential, with some compounds showing promising activity. This suggests the possibility of developing new treatments for hypertension based on these chemical structures (Bayomi et al., 1999).

5-HT2 Antagonist Activity : Derivatives have been tested for their 5-HT2 and alpha-1 receptor antagonist activity, identifying compounds with potent 5-HT2 antagonist activity without significant alpha-1 antagonist activity in vivo. This points to potential applications in treating disorders related to the serotonin system (Watanabe et al., 1992).

Anti-Diabetic Drugs : The evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential highlights the ongoing efforts to develop anti-diabetic medications based on novel chemical scaffolds. These compounds have shown promising results in in vitro and in vivo assays, underscoring their potential as anti-diabetic agents (Bindu et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapeutics .

Mode of Action

The compound interacts with its targets by inhibiting their activities . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in cell growth, survival, and angiogenesis . By inhibiting these pathways, the compound can potentially slow down tumor growth and progression .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .

Propriétés

IUPAC Name |

3-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN7O2/c1-4-31-16-7-5-15(6-8-16)29-19-17(25-26-29)18(23-14-24-19)27-9-11-28(12-10-27)20(30)21(2,3)13-22/h5-8,14H,4,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWUPSDBPOJSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)CCl)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE](/img/structure/B2939246.png)

![3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2939254.png)

![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)

![N-cyclopropyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2939263.png)

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)